
5-Bromo-1-(oxolan-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(oxolan-3-yl)-1H-pyrazole is a chemical compound with the molecular formula C7H9BrN2O It is a brominated pyrazole derivative, where the bromine atom is attached to the first position of the pyrazole ring, and an oxolan-3-yl group is attached to the same nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole typically involves the bromination of 1-(oxolan-3-yl)-1H-pyrazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(oxolan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido, thio, and alkoxy derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Products include biaryl or heteroaryl derivatives.
Scientific Research Applications
5-Bromo-1-(oxolan-3-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(oxolan-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the oxolan-3-yl group can influence the binding affinity and selectivity of the compound towards its target. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(oxolan-3-yl)-1H-1,2,4-triazol-3-amine
- 5-Bromo-1-(oxolan-3-yl)methyl-1H-1,2,4-triazol-3-amine
- 5-Bromo-1-(oxolan-3-yl)ethyl-1H-1,2,4-triazol-3-amine
Uniqueness
5-Bromo-1-(oxolan-3-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxolan-3-yl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it may exhibit different biological activities and selectivity profiles, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
5-bromo-1-(oxolan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9BrN2O/c8-7-1-3-9-10(7)6-2-4-11-5-6/h1,3,6H,2,4-5H2 |
InChI Key |
NYISEQXWPDUEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C(=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)
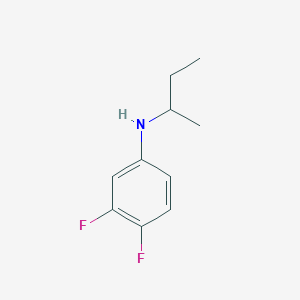
![(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259171.png)

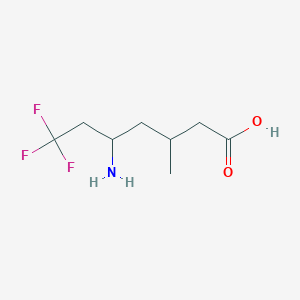

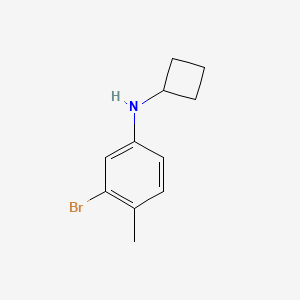
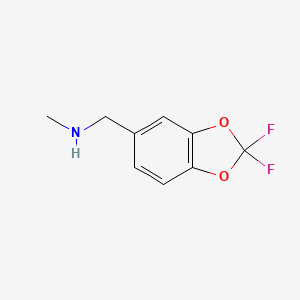
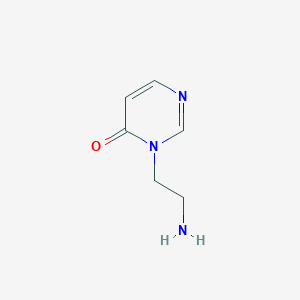

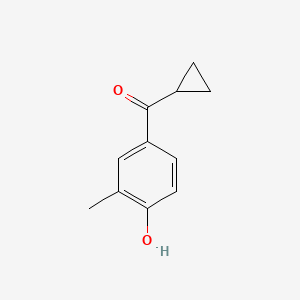
![2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13259236.png)

![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)
